molecular formula C10H12FN3O B1381905 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one CAS No. 1803594-01-5

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one

Cat. No. B1381905
CAS RN: 1803594-01-5
M. Wt: 209.22 g/mol
InChI Key: UWDYNALXCFIAGA-UHFFFAOYSA-N
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Description

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one, also known by its CAS number 1803594-01-5, is a compound with the molecular formula C10H12FN3O . It has a molecular weight of 209.22 g/mol . This compound is available from various suppliers .


Molecular Structure Analysis

The molecular structure of 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one consists of an imidazolidin-2-one group attached to a 3-amino-6-fluoro-2-methylphenyl group . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • BACE1 Inhibition for Alzheimer's Treatment : The compound is used in synthesizing inhibitors like 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor. This is significant in Alzheimer's disease research and treatment (Zhou, Malamas, & Robichaud, 2009).
  • Hydantoin Derivatives : Hydantoins and their derivatives, including imidazolidines, exhibit anticonvulsant, antiarrhythmic, and anti-diabetic properties. The synthesis of these compounds involves reactions with amino acids and C-phenylglycine derivatives (Luis et al., 2009).

Cancer Research

  • Amino Acid Conjugates as Anticancer Prodrugs : Amino acid-conjugates of the compound, like DW2282, have been studied for their anticancer properties. They show potent in vitro and in vivo anticancer activity, with good bioavailability and reconversion to the parent drug in human plasma (Lee, Venkateswararao, Sharma, & Jung, 2014).
  • Antitumor Benzothiazoles : This compound has been used in the synthesis of novel 2-(4-aminophenyl)benzothiazoles, exhibiting potent antitumor properties in vitro and in vivo. The mechanism includes induction and biotransformation by cytochrome P450 1A1, highlighting its potential in cancer therapy (Bradshaw et al., 2002).

Synthesis of Novel Compounds

  • Imidazolidin-2-one Synthesis : The compound is involved in creating imidazolidin-2-one derivatives, which are synthesized by reacting N-allylamines with isocyanates. These processes generate two bonds and create up to two stereocenters, important in medicinal chemistry (Fritz, Nakhla, & Wolfe, 2006).

Pharmaceutical Applications

  • Antibacterial and Antifungal Activities : Some derivatives of the compound have been synthesized to investigate their antibacterial and antifungal properties. These studies are crucial in the development of new antimicrobial drugs (Ammar et al., 2016).
  • Antinociceptive Effects : Imidazolidine derivatives, like 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, have shown antinociceptive effects in mice, indicating their potential in pain management (Queiroz et al., 2015).

Safety and Hazards

The specific safety and hazard information for 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one is not provided in the search results .

properties

IUPAC Name

1-(3-amino-6-fluoro-2-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c1-6-8(12)3-2-7(11)9(6)14-5-4-13-10(14)15/h2-3H,4-5,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDYNALXCFIAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N2CCNC2=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one

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